molecular formula C31H34ClNO3 B11453773 9-(3-chlorophenyl)-10-(4-ethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

9-(3-chlorophenyl)-10-(4-ethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Cat. No.: B11453773
M. Wt: 504.1 g/mol
InChI Key: YLYJYCOFXNYGEC-UHFFFAOYSA-N
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Description

9-(3-CHLOROPHENYL)-10-(4-ETHOXYPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE: is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of acridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-CHLOROPHENYL)-10-(4-ETHOXYPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aromatic aldehydes with cyclic ketones under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

9-(3-CHLOROPHENYL)-10-(4-ETHOXYPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .

Biology

In biological research, derivatives of this compound have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. Their ability to interact with biological macromolecules makes them valuable tools for studying biochemical pathways .

Medicine

Medicinal chemistry has explored this compound for its potential therapeutic applications. Its derivatives have been investigated for their efficacy in treating various diseases, including cancer, bacterial infections, and inflammatory conditions .

Industry

In the industrial sector, this compound is used in the development of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in materials science and manufacturing .

Mechanism of Action

The mechanism of action of 9-(3-CHLOROPHENYL)-10-(4-ETHOXYPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed biological effects. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-(3-CHLOROPHENYL)-10-(4-ETHOXYPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE apart is its unique combination of aromatic and aliphatic features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C31H34ClNO3

Molecular Weight

504.1 g/mol

IUPAC Name

9-(3-chlorophenyl)-10-(4-ethoxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione

InChI

InChI=1S/C31H34ClNO3/c1-6-36-22-12-10-21(11-13-22)33-23-15-30(2,3)17-25(34)28(23)27(19-8-7-9-20(32)14-19)29-24(33)16-31(4,5)18-26(29)35/h7-14,27H,6,15-18H2,1-5H3

InChI Key

YLYJYCOFXNYGEC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(C4=C2CC(CC4=O)(C)C)C5=CC(=CC=C5)Cl)C(=O)CC(C3)(C)C

Origin of Product

United States

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